molecular formula C8H9Cl2N3 B1177086 protein p12, African swine fever virus CAS No. 147994-32-9

protein p12, African swine fever virus

Cat. No.: B1177086
CAS No.: 147994-32-9
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Description

Significance of African Swine Fever Virus in Veterinary Virology and Global Swine Health

African swine fever (ASF) stands as one of the most formidable threats to the global swine industry. nih.goviastate.edu Caused by the African swine fever virus (ASFV), this highly contagious and often fatal hemorrhagic disease affects domestic pigs and wild boars. nih.govmsdvetmanual.com With mortality rates approaching 100% for virulent strains, ASF outbreaks lead to catastrophic economic losses, disrupting national and international trade of pork products. nih.goviastate.edu

First identified in Kenya in 1921, ASFV has spread from being endemic in sub-Saharan Africa to affecting countries across Asia and Europe. nih.govresearchgate.netfrontiersin.org The virus is remarkably resilient, capable of surviving for extended periods in the environment and in contaminated pork products. iastate.edumsdvetmanual.com This resilience, combined with its transmission through direct contact and via soft ticks of the genus Ornithodoros, complicates control efforts. nih.govnih.gov The absence of a commercially available vaccine or effective treatment elevates the importance of understanding the fundamental biology of the virus, including the function of its individual proteins, to develop novel control strategies. asm.orgnih.govnih.gov

Overview of African Swine Fever Virus Genome and Proteome Complexity

ASFV is the sole member of the Asfarviridae family and is a large, enveloped, double-stranded DNA virus. frontiersin.orgasf-referencelab.info Its genome is extensive and complex, ranging from approximately 170 to 193 kilobase pairs (kbp) in length, depending on the isolate. asf-referencelab.infonih.gov This large genome encodes between 150 and 200 open reading frames (ORFs), which translate into a vast array of proteins. frontiersin.orgnih.gov

The ASFV proteome is correspondingly complex, with more than 50 proteins identified as structural components of the virion, while over 100 are non-structural proteins involved in processes like viral replication, transcription, and evasion of the host immune system. nih.govnih.govfrontiersin.org Many of these proteins have yet to have their functions fully elucidated. nih.govnih.gov The virion itself has a sophisticated multi-layered structure, comprising a central genome-containing nucleoid, a core shell, an inner lipid membrane, an icosahedral protein capsid, and an outer lipid envelope. researchgate.netnih.gov This intricate architecture, built from numerous viral proteins, is essential for the virus's life cycle, from host cell entry to the assembly of new viral particles. A proteomic analysis of purified ASFV particles identified 68 distinct viral proteins, highlighting the compositional complexity of the infectious virion. asm.orgnih.gov

Properties

CAS No.

147994-32-9

Molecular Formula

C8H9Cl2N3

Synonyms

protein p12, African swine fever virus

Origin of Product

United States

Molecular Architecture and Biosynthesis of African Swine Fever Virus Protein P12

Genomic Locus and Gene Encoding of Protein p12 (O61R/O62R)

The gene responsible for encoding the African swine fever virus (ASFV) protein p12 has been identified and sequenced within the genome of the Vero-adapted virus strain BA71V. nih.govasm.orgasm.org Through the use of oligonucleotide probes and analysis of cloned restriction fragments, the gene was mapped to the EcoRI-O fragment, which is situated in the central region of the viral genome. nih.govasm.orgasm.org This gene is designated by the open reading frame (ORF) O61R or O62R, depending on the virus isolate. nih.govuniprot.orguniprot.orguniprot.orgnih.gov For the BA71V strain and the Portugal/OURT88/1988 isolate, the gene is referred to as O61R. uniprot.orguniprot.org The DNA sequence analysis of an EcoRI-XbaI fragment revealed an ORF predicted to encode a polypeptide of 61 amino acids, while other isolates may have a 62-amino acid protein. nih.govasm.orguniprot.org This protein is a structural component located in the outer envelope or inner membrane of the virion. nih.govfrontiersin.orgsapub.org

Feature Description References
Gene Name O61R / O62R nih.govuniprot.orguniprot.orguniprot.org
Genomic Location Central region of the viral genome (EcoRI-O fragment in BA71V) nih.govasm.orgasm.org
Encoded Polypeptide 61 or 62 amino acids nih.govasm.orguniprot.org
Protein Location Virion inner membrane / outer envelope uniprot.orgnih.govfrontiersin.org

The expression of the gene encoding protein p12 is under strict temporal control, a characteristic feature of ASFV gene expression. asf-referencelab.info Synthesis of p12 occurs during the late phase of the viral replication cycle, typically defined as 16 to 24 hours post-infection. nih.govasm.orgasm.orgnih.gov Consequently, it is classified as a late gene. uniprot.orgnih.govuniprot.org The transcriptional analysis of the p12 gene was instrumental in creating the first detailed transcriptional map for a late gene of the African swine fever virus. nih.gov This late expression profile indicates its role in the assembly of new virus particles. nih.gov

Kinetic Class Timing of Synthesis References
Late ProteinSynthesized at late times of infection (e.g., 16-24 hours post-infection) nih.govasm.orgasm.orgnih.govuniprot.orgnih.gov

Predicted Amino Acid Sequence and Structural Features

The O61R/O62R open reading frame encodes a small polypeptide of 61 or 62 amino acids. nih.govuniprot.org For the BA71V strain, the predicted protein consists of 61 amino acids. nih.govasm.orguniprot.org The calculated molecular mass of the protein is approximately 6.7 to 6.8 kDa. uniprot.orguniprot.org The amino acid sequence of the p12 protein from one ASFV isolate (Accession Q65283) is MALDGSSGGGSNVETLLIVAIVVVIMAIMLYYFWWMPRQQQKKCSKPDECTCTNGSCSLKTS. uniprot.org

Property Value References
Length 61-62 amino acids nih.govuniprot.orguniprot.org
Predicted Mass ~6.7-6.8 kDa uniprot.orguniprot.org
Example Sequence (Q65283) MALDGSSGGGSNVETLLIVAIVVVIMAIMLYYFWWMPRQQQKKCSKPDECTCTNGSCSLKTS uniprot.org

A significant structural feature of protein p12 is a cysteine-rich domain located in its C-terminal region. nih.govasm.orgasm.orgnih.gov This domain is crucial for the protein's structure and function, as it facilitates the formation of intermolecular disulfide bonds. nih.govasm.orgasm.org These disulfide linkages are responsible for the multimerization of p12 monomers into homomultimeric complexes, which are observed as a 17 kDa species in electrophoretic analyses under non-reducing conditions. nih.govasm.orguniprot.org

Analysis of the p12 amino acid sequence reveals a distinct hydrophobic region. nih.govasm.orgasm.org A hydrophilicity profile identified a central stretch of 22 hydrophobic residues that constitutes a putative transmembrane domain. nih.govasm.orgresearchgate.net This domain is predicted to be a helical structure that anchors the protein within a lipid bilayer, consistent with its localization to the virus's inner membrane or envelope. nih.govuniprot.orguniprot.org Database predictions place this single-pass transmembrane helix at approximately amino acid positions 15-36. uniprot.orguniprot.orguniprot.org

Domain Location Function References
Cysteine-Rich Domain C-terminal regionForms disulfide linkages for protein multimerization nih.govasm.orgasm.orgnih.gov
Transmembrane Domain Central region (approx. residues 15-36)Anchors protein in the viral membrane nih.govasm.orguniprot.orguniprot.org

Characterization of Protein p12 Molecular Forms (e.g., 10 kDa, 12 kDa, 17 kDa)

Protein p12 can be identified in several molecular forms depending on the experimental conditions, particularly the presence or absence of reducing agents during sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). nih.govasm.orgasm.org

17 kDa form : This is the mature form of the protein found in infectious virions and is observed under non-reducing conditions. nih.govasm.org It represents a homomultimer of p12 subunits linked by disulfide bonds. nih.govasm.orguniprot.org

12 kDa form : This form appears when samples are treated with a reducing agent, such as 2-mercaptoethanol, which breaks the disulfide linkages and releases the monomeric protein. nih.govasm.orgasm.org A polypeptide of this size is also generated from the expression of the O61R gene in E. coli or in rabbit reticulocyte lysates. nih.govasm.orgasm.org

10 kDa form : A smaller, 10 kDa form is detected when the protein is subjected to both reduction and subsequent alkylation with a reagent like 4-vinylpyridine. nih.govasm.org

Molecular Form Apparent Molecular Mass Conditions of Observation Structure References
p1717 kDaNon-reducing SDS-PAGEDisulfide-linked homomultimer nih.govasm.orgnih.govasm.org
p1212 kDaReducing SDS-PAGE (e.g., with 2-mercaptoethanol)Monomer nih.govasm.orgasm.orgasm.org
p1010 kDaReduction followed by alkylationAlkylated monomer nih.govasm.org

Post-Translational Modifications of Protein p12

Investigations into the post-translational modifications of protein p12 have been conducted to better understand its biosynthesis and function. Research indicates that protein p12 does not undergo several common modifications. Specifically, experiments have failed to detect glycosylation, phosphorylation, or fatty acid acylation on the p12 protein. nih.govasm.orgasm.orguniprot.org While one report mentioned post-translational modification in a general sense, detailed studies have consistently shown an absence of these specific modifications. nih.govasm.orgasm.orguniprot.orgsapub.org The primary modification appears to be the formation of disulfide bonds as described previously. uniprot.org

Subcellular and Subviral Localization of Protein p12

The African swine fever virus (ASFV) protein p12 is a structural protein expressed during the late phase of the viral replication cycle. nih.govuniprot.org Its precise location both within the host cell and the virion itself has been a subject of detailed investigation, revealing its presence at key sites for viral assembly and its controversial placement within the viral envelopes.

Localization within the Virion: Inner versus Outer Envelope Debate

The exact positioning of protein p12 within the multilayered ASFV virion has been a topic of scientific debate, with different experimental approaches yielding conflicting results.

However, a significant body of more recent evidence has challenged this view, placing p12 within the inner viral envelope. nih.govresearchgate.netfrontiersin.org Advanced techniques, including immunoelectron microscopy on thawed cryosections of infected cells, have shown that antibodies against p12 strongly label the inner membrane of intracellular mature viruses. asf-referencelab.infonih.gov Furthermore, immunofluorescence studies reveal that the subcellular distribution of p12 is nearly identical to that of protein p17, a well-established component of the inner viral envelope. asf-referencelab.info Several proteomic and structural reviews now consistently list p12 as one of the key proteins of the inner envelope, alongside p17, p54, p22, pH108R, pE199L, and pE248R. nih.govmdpi.comnih.govfrontiersin.org The UniProt database also curates p12 as an "inner membrane protein". uniprot.org This discrepancy suggests a complex structural arrangement, where p12 is fundamentally an inner envelope protein, but may become transiently exposed or accessible during virus entry or budding, explaining its role in cell attachment.

FindingMethodologySupporting Evidence SummaryCitations
Outer Envelope LocalizationFunctional Assays (Virus Binding Inhibition)Recombinant p12 blocks ASFV attachment to susceptible cells, implying an external role. nih.govnih.gov
Outer Envelope LocalizationImmunoelectron MicroscopyLabeling observed on external protrusions of purified virions; labeling increased after mild detergent treatment. nih.gov
Inner Envelope LocalizationImmunoelectron Microscopy on CryosectionsAnti-p12 antibodies strongly label the inner membrane of intracellular virions. asf-referencelab.infonih.gov
Inner Envelope LocalizationImmunofluorescence MicroscopySubcellular distribution pattern of p12 is nearly identical to the known inner envelope protein p17. asf-referencelab.info
Inner Envelope LocalizationProteomic Analysis / ReviewsConsistently cataloged as an inner membrane protein along with p17, p54, and others. nih.govmdpi.comnih.govfrontiersin.org

Association with Viral Factories and Assembly Sites

Within the infected host cell, protein p12 is prominently found in the viral factories, which are specific perinuclear regions of the cytoplasm where viral replication and assembly occur. asf-referencelab.info Immunofluorescence microscopy of ASFV-infected cells during the late stages of infection shows a clear localization of p12 within these factories. asf-referencelab.info

More detailed analysis through immunoelectron microscopy has provided a granular view of its role during virion morphogenesis. These studies have detected p12 in association with the precursors of the viral membrane, which are derived from the host's endoplasmic reticulum. asf-referencelab.infonih.gov As assembly progresses, p12 remains associated with the developing and assembling virus particles and is ultimately incorporated into the mature intracellular virions found within the factories. asf-referencelab.inforesearchgate.net Its presence from the earliest stages of membrane precursor formation to the final mature particle underscores its integral role in the virus assembly process. asf-referencelab.info

Functional Mechanisms of African Swine Fever Virus Protein P12 in Viral Replication Cycle

Role in Virion Adsorption to Host Cells

Protein p12 is fundamentally involved in the adsorption of ASFV to the surface of host cells, a crucial first step for a successful infection. nih.govnih.gov It is recognized as a viral attachment protein that facilitates the initial contact between the virion and the target cell. nih.govnih.govresearchgate.net This interaction is a necessary prerequisite for the subsequent entry of the virus into the cell's cytoplasm. nih.gov

Specific Binding to Permissive Cell Surfaces

Research has demonstrated that p12 interacts specifically with components on the surface of permissive cells, such as swine macrophages and Vero cells. nih.gov This binding is a saturable process, indicating a specific, receptor-mediated interaction rather than non-specific adhesion. nih.gov

Key research findings have elucidated the nature of the cellular receptor for p12:

Proteinaceous Receptor: Experiments treating the surface of Vero cells with various enzymes revealed that proteases inhibited the binding of recombinant p12, whereas glycosidases and lipase (B570770) did not. This suggests the cellular receptor for p12 is a protein, with no direct involvement of carbohydrates or lipids in the attachment process. nih.gov

Requirement for Protein Synthesis: When receptor activity on the cell surface was destroyed by pronase treatment, it could be restored within six hours. This recovery required new protein synthesis, as it was blocked by the protein synthesis inhibitor cycloheximide (B1669411), but was not affected by tunicamycin (B1663573), an inhibitor of glycosylation. nih.gov

Table 2: Experimental Findings on p12 Binding to Host Cells

ExperimentFindingImplicationSource(s)
Enzyme Treatment of Cells Binding of recombinant p12 was inhibited by proteases, but not by glycosidases or lipase.The cellular receptor for p12 is protein-based. nih.gov
Receptor Recovery Assay Recovery of binding activity after pronase treatment was blocked by cycloheximide (protein synthesis inhibitor) but not tunicamycin (glycosylation inhibitor).New protein synthesis, but not glycosylation, is required to restore receptor activity. nih.gov
Competitive Binding Assay Purified recombinant p12 protein was shown to block the specific binding of ASFV particles to susceptible cells.p12 directly competes with the whole virus for the same cellular binding sites. mdpi.comresearchgate.netnih.gov
Antibody Neutralization Assay Antibodies raised against p12 did not effectively neutralize the virus or inhibit its binding to host cells.p12 may not be the sole factor in viral attachment, or the antibody-binding sites are not the same as the receptor-binding sites. mdpi.comnih.govresearchgate.netnih.govmdpi.com

Mediation of Viral Attachment and Subsequent Entry

Protein p12 acts as a mediator, facilitating the attachment of the virion to its specific cellular receptors, which in turn leads to viral entry. nih.govnih.govfrontiersin.orgfrontiersin.org The use of recombinant p12 protein has been shown to effectively block virus infection by competing with viral particles for these cellular receptors. mdpi.comnih.gov

However, the role of p12 is complex. While it is crucial for attachment, studies have consistently found that antibodies specific to p12 fail to neutralize the virus's infectivity or prevent the virus from binding to the host cell. mdpi.comnih.govresearchgate.netnih.govmdpi.comfrontiersin.org This suggests that p12, while a key component in the attachment process, may not be the only viral protein involved or that its critical functional sites are not accessible to antibodies. This has led researchers to note the conflicting evidence surrounding its precise role in entry, indicating that further investigation is required. mdpi.comresearchgate.net

Contribution to Viral Entry Pathways (e.g., Endocytosis)

ASFV enters host cells primarily through endocytosis, utilizing pathways such as clathrin-mediated endocytosis and macropinocytosis. mdpi.comnih.govfrontiersin.orgnih.govfrontiersin.org The function of p12 is critical as a prerequisite for these events. By tethering the virus to the cell surface, p12 initiates the cascade that leads to internalization. nih.govnih.gov

While p12 itself is not described as an active participant in the mechanical processes of endocytosis (such as membrane deformation), its presence on the virion during these initial stages has been used to track the entry process. A recent study used antibodies to differentiate stages of entry:

p12+/p150- particles: Represented virions bound to the outside of the cell.

p12+/p150+ particles: Indicated virions that had been internalized via endocytosis.

p12-/p150+ structures: Signified the release of the viral core into the cytoplasm, a step that occurs after the p12-containing inner envelope fuses with the endosomal membrane. mdpi.com

This demonstrates that p12 is part of the viral structure that enters the endosomal pathway but is shed before or during the final release of the core into the cytoplasm. mdpi.com

Involvement in Viral Morphogenesis and Assembly Processes

Beyond its role in initiating infection, p12 is an essential structural protein required for the proper assembly of new virions. nih.govresearchgate.netnih.gov Its classification as an essential protein is underscored by findings that ASFV mutants lacking the p12 gene could not be successfully propagated, indicating a critical failure in virus replication or assembly. researchgate.net

Immunoelectron microscopy has predominantly localized p12 to the inner viral envelope, a position that implies a role in the structural formation of the virion. nih.govfrontiersin.orgnih.gov It is associated with the viral membrane precursors that are assembled within the viral factories of an infected cell. researchgate.net

The structural characteristics of p12 are suited to its role in morphogenesis:

Membrane Anchor: The protein sequence contains a hydrophobic stretch of 22 amino acids in its central region, which likely serves to anchor the protein within the lipid bilayer of the inner envelope. nih.gov

Multimerization: p12 can form disulfide-linked multimers, with different forms (10, 12, and 17 kDa) being observed. nih.gov The 17 kDa form is the one incorporated into mature viral particles, suggesting that this multimerization is a key step in the assembly process. researchgate.net

These features indicate that p12 is an integral component contributing to the structural integrity and formation of the multi-layered ASFV particle during morphogenesis. nih.govresearchgate.netfrontiersin.org

African Swine Fever Virus Protein P12 in Host Pathogen Interplay

Interaction with Host Cell Surface Receptors

The initial and critical step in the African swine fever virus (ASFV) infection cycle is the attachment of the virus to the surface of a host cell. The viral protein p12 has been identified as a key player in this process, mediating the virus's interaction with specific components on the host cell membrane.

Identification of Putative Cellular Receptor Components

Research into the nature of the host cell receptor that interacts with ASFV protein p12 has revealed its proteinaceous character. nih.gov Studies using recombinant p12 protein to probe the surface of permissive cells, such as Vero cells, have provided significant insights. nih.govnih.gov The treatment of these cell surfaces with various enzymes demonstrated that proteases could inhibit the binding of p12. nih.gov Conversely, enzymes like glycosidases and lipase (B570770), which target carbohydrates and lipids respectively, had no effect on p12 binding. nih.gov This strongly suggests that the cellular receptor for p12 is primarily composed of protein and that carbohydrate or lipid moieties are not directly involved in the attachment. nih.gov

Enzyme/Inhibitor Effect on p12 Binding Inference
Proteases (e.g., Pronase)InhibitionThe receptor component is protein-based. nih.gov
GlycosidasesNo InhibitionCarbohydrates are not directly involved in binding. nih.gov
LipaseNo InhibitionLipids are not directly involved in binding. nih.gov
Cycloheximide (B1669411)Blocks recovery of binding after protease treatmentNew protein synthesis is required for receptor activity. nih.gov
Tunicamycin (B1663573)No effect on recovery of binding after protease treatmentN-linked glycosylation is not required for receptor activity. nih.gov

Characterization of Saturable Binding Sites

The interaction between ASFV and its host cells is characterized by the presence of specific, saturable binding sites on the plasma membrane. nih.govnih.gov This means there is a finite number of receptor sites to which the virus can bind. Studies have shown that the recombinant p12 protein mimics the behavior of the whole virus in this regard, exhibiting both saturable and non-saturable interactions with permissive cells. nih.gov

The specificity of this interaction has been demonstrated through competition assays. Purified recombinant p12 protein was shown to effectively block the specific binding of radiolabeled ASFV particles to susceptible Vero cells in a dose-dependent manner. nih.govresearchgate.net This competitive inhibition demonstrates that both the recombinant p12 protein and the native p12 on the virion are competing for the same specific receptor sites on the cell surface. nih.gov Furthermore, the binding of recombinant p12 to these cells could be specifically blocked by whole virus particles. nih.gov The ability of purified p12 to prevent infection underscores the importance of this specific protein-receptor interaction as a necessary step for a productive viral infection. nih.gov The existence of a non-saturable binding component is acknowledged, which may explain why purified p12 cannot completely block all virus binding. researchgate.net

Host Immune Responses Elicited by Protein p12

Despite its crucial role in viral attachment, the immune response generated against protein p12 has particular characteristics and notable limitations in providing protective immunity.

Detection of Anti-p12 Antibodies in Infected Swine

Following natural infection with ASFV, the host immune system recognizes various viral proteins and mounts an antibody response. Protein p12 is among the viral antigens that elicit such a response. nih.govnih.govnih.gov Serological analyses have confirmed the presence of antibodies specific to p12 in pigs that have been naturally infected with the virus. nih.govresearchgate.net Furthermore, immunization of animals with inactivated virus or with recombinant p12 protein also induces the production of anti-p12 antibodies. nih.gov The consistent detection of these antibodies in infected animals has led to the consideration of p12 as a potential antigen for use in diagnostic tests, such as ELISA, to detect ASFV infection. koreascience.kr

Genetic Diversity and Conservation of African Swine Fever Virus Protein P12

Comparative Sequence Analysis Across Diverse ASFV Isolates

Comparative analysis of the gene encoding the p12 protein across various African swine fever virus isolates has revealed notable patterns of both conservation and variability. Studies comparing field isolates from different geographical regions and hosts have demonstrated that while the deduced amino acid sequence of p12 shows a high degree of conservation, the underlying nucleotide sequence of the O61R gene exhibits significant diversity. asm.orgsapub.orgnih.gov

For instance, a comparative study of ASFV isolates from Russia and Armenia, collected over a three-year period, found variability in the p12 sequences, particularly when compared with other European and African strains. sapub.org This analysis included isolates such as Georgia 2007/1, Elbrus 2008, Stavropol 2008, and others, which showed specific genetic signatures in their p12 gene. sapub.org In contrast, other outer proteins like p54 and p22 were found to be highly conserved among the same isolates, suggesting that the p12 gene is subject to different evolutionary pressures. sapub.org

Despite these nucleotide variations, the essential structural characteristics of the p12 protein, such as its hydrophilicity profile, appear to be maintained across isolates, indicating a conservation of function. sapub.org The protein is consistently synthesized during the late phase of infection in swine macrophages across all tested virus isolates. asm.orgnih.gov Furthermore, no significant mutations in the p12 amino acid sequence were found when viruses were adapted to grow in cell cultures like Vero or IBRS2 cells, reinforcing the functional conservation of the protein. asm.org

Table 1: Summary of Comparative Analysis of p12/O61R in Different ASFV Isolates

ASFV Isolates/StrainsGeographic Origin/HostKey Findings from p12/O61R Sequence AnalysisReference
BA71VSpain (Vero-adapted)Serves as a reference strain. O61R gene encodes a 61-amino acid polypeptide. nih.gov High conservation of amino acid sequence when compared to field isolates. asm.org nih.govasm.org
Georgia 2007/1, Elbrus 2008, Stavropol 2008, Orenburg 2009, Volgograd 2010, Armenia 2007Caucasus Region (Russia, Armenia)Showed nucleotide variability in the p12 gene, including a distinct 28-nucleotide insertion that is absent in many other European strains. sapub.org sapub.org
Kiravira 69, Tengani 61, Kenya 1950AfricaContain insertions of varying lengths (less than 28 nt) in the same region as the Georgia 2007/1 isolate group. sapub.org sapub.org
Various Field IsolatesNot specifiedRevealed a high degree of conservation in the deduced p12 amino acid sequence, but high variability in the length and sequence of the region downstream of the O61R gene. asm.orgnih.gov asm.orgnih.gov

Identification of Variable and Conserved Regions within the O61R Gene

Detailed sequence analysis of the O61R gene has pinpointed specific regions of conservation and variability. The gene itself is located in the central region of the ASFV genome. nih.gov

Conserved Regions:

5' Flanking Region: The sequence upstream of the O61R coding region is highly conserved across all examined virus isolates. asm.orgnih.gov This region likely contains essential regulatory elements for the transcription of this late-expressed gene.

Coding Sequence for Functional Domains: The amino acid sequence deduced from the gene is highly conserved, particularly the domains crucial for the protein's function. asm.org This includes a hydrophobic transmembrane domain in the central part of the protein and a cysteine-rich domain in the C-terminal region, which is responsible for the formation of disulfide-linked multimers. nih.govnih.gov

Variable Regions:

Internal Nucleotide Variability: Specific regions within the O61R coding sequence show nucleotide variability. One study identified variations within the nucleotide positions 195 to 248 and 296 to 320. sapub.org

Insertions/Deletions (Indels): A significant source of variation is the presence of insertions. A 28-nucleotide insertion was identified in isolates from the Caucasus region (e.g., Georgia 2007/1) between nucleotides 218 and 245. sapub.org African isolates also show insertions in this same general area, though of different lengths. sapub.org

3' Downstream Intergenic Region: The region immediately downstream of the O61R gene is highly variable among different isolates. asm.orgnih.gov This variability is characterized by differences in length and the presence of tandem direct repeats, which may facilitate deletions and other genomic rearrangements. asm.orgnih.gov

Table 2: Conserved and Variable Regions of the ASFV O61R Gene

RegionStatusDescriptionReference
5' Flanking RegionConservedThe sequence upstream of the O61R start codon is highly conserved among different isolates. asm.orgnih.gov
Amino Acid Coding SequenceLargely ConservedThe deduced 61-amino acid sequence shows a high degree of conservation, implying functional constraint. asm.org
Nucleotide Positions 195-248VariableExhibits nucleotide sequence variability and is a site for insertions in some isolates. sapub.org
Nucleotide Positions 296-320VariableIdentified as a region of nucleotide variability among different ASFV isolates. sapub.org
3' Downstream Intergenic RegionHighly VariableCharacterized by significant differences in length and the presence of tandem repeats, contributing to genomic diversity. asm.orgnih.gov

Implications of p12 Genetic Diversity for Viral Evolution and Adaptation

The genetic diversity observed in the p12-encoding O61R gene, particularly when contrasted with the conservation of other structural protein genes like p54 and p22, carries significant implications for the evolution and adaptation of ASFV. sapub.org The variability suggests that the O61R gene is under strong selective pressure. sapub.org This pressure may be driven by the host's immune response or the need to adapt to different host environments, such as domestic pigs, wild boars, or tick vectors. mdpi.com

The presence of specific genetic markers, like the 28-nucleotide insertion found in the Caucasian isolates, makes the p12 gene a valuable tool for molecular epidemiology. sapub.org These signatures can be used to trace the origin and spread of viral outbreaks, discriminating between closely related ASFV isolates circulating in a region. sapub.orgwetgiw.gov.pl

Advanced Research Methodologies for African Swine Fever Virus Protein P12 Analysis

Gene Deletion and Reverse Genetics Approaches

Reverse genetics, which involves the manipulation of the viral genome to study gene function, has been a cornerstone in understanding the role of protein p12.

The generation of ASFV mutants lacking specific genes is a powerful tool for functional analysis. This is conventionally achieved through homologous recombination, where the target gene in the viral genome is replaced with a marker gene. While specific studies detailing the complete knockout of the p12-encoding gene (O61R) are not extensively documented in the provided context, the general methodology is well-established for ASFV. The process involves creating a transfer vector containing flanking regions of the p12 gene surrounding a reporter gene, such as β-galactosidase or a fluorescent protein mdpi.com. This vector is then introduced into ASFV-infected host cells, typically primary swine macrophages, where rare recombination events lead to the generation of recombinant viruses mdpi.comnih.gov.

Characterization of such a putative p12-deficient mutant would be critical. Given that p12 is implicated in virus attachment, a key phenotype to investigate would be the virus's ability to bind to and infect susceptible cells. It is hypothesized that a p12-deficient mutant would show significantly reduced or completely abrogated infectivity, rendering it non-viable. This essentiality would necessitate the use of complementing cell lines for its propagation and study.

For essential genes like p12, whose deletion would prevent the production of viable virus, trans-complementing cell lines are indispensable. These are engineered host cell lines that stably express the protein of interest—in this case, p12. When a p12-deficient virus infects this cell line, the cell provides the p12 protein "in trans," allowing the mutant virus to complete its replication cycle. This enables researchers to generate high-titer stocks of the deletion mutant for further study. The lack of a suitable continuous cell line that efficiently supports ASFV replication has historically been an obstacle, though recent efforts have focused on developing and identifying more permissive lines, such as the CAS-01 cell line derived from MA-104 cells nih.govnih.gov. The development of a stable p12-expressing porcine macrophage cell line would be a significant step forward, allowing for the definitive characterization of p12's role in the viral life cycle.

Advanced Immunological Techniques for Localization and Interaction Studies

Determining the precise location of p12 within the virus particle and in infected cells has been achieved through high-resolution immunological techniques.

Immunoelectron Microscopy (IEM): IEM studies using p12-specific monoclonal antibodies and protein A-colloidal gold have been crucial for sub-viral localization. Initial studies suggested p12 was located in the external virus envelope nih.gov. However, further work with pre-embedding labeling and analysis of thawed cryosections revealed a more complex picture. These advanced techniques demonstrated that p12 is associated with viral membrane precursors, assembling particles, and mature intracellular viruses asf-referencelab.info. The current consensus is that p12 is a transmembrane protein located at the inner viral envelope, where it may play a morphogenetic role, in addition to its function in attachment asf-referencelab.inforesearchgate.net.

Immunofluorescence (IF): Immunofluorescence microscopy on ASFV-infected cells has complemented IEM data by showing the protein's distribution at the cellular level. At late times post-infection, p12 is detected in the perinuclear virus factories, which are the sites of viral replication and assembly asf-referencelab.info. It is also seen in virus particles spread throughout the cytoplasm and at the cell surface, a pattern nearly identical to that of another inner envelope protein, p17 asf-referencelab.info.

Bioinformatics and Computational Structural Prediction Methods

Bioinformatics and computational biology provide powerful predictive tools for analyzing p12. Sequence analysis of the O61R gene product reveals that p12 possesses a cysteine-rich domain in its C-terminal region nih.gov. Such domains are often involved in protein structure stabilization or protein-protein interactions.

More recently, the advent of artificial intelligence-powered tools like AlphaFold has revolutionized structural prediction mdpi.comnih.gov. These methods can generate highly accurate 3D models of proteins from their amino acid sequence. Applying these tools to p12 can predict its tertiary structure, offering insights into how it interacts with cellular receptors and other viral proteins. Furthermore, computational workflows are now being used to screen for genome-wide protein-protein interactions (PPIs) between ASFV proteins and between viral and host proteins mdpi.comosti.gov. Such an approach could identify novel interaction partners for p12, potentially revealing new functions or clarifying its role in viral entry and morphogenesis. Machine learning models are also being employed to screen for potential antiviral inhibitors that could target key ASFV proteins nih.gov.

CRISPR/Cas9-Mediated Genome Engineering in ASFV Research

The CRISPR/Cas9 system has emerged as a highly efficient and precise tool for genome editing, significantly accelerating the production of recombinant ASFV mdpi.com. This technology has been successfully applied to the ASFV genome for various purposes, including gene knockout and the introduction of exogenous markers azolifesciences.comnih.gov.

In the context of p12, CRISPR/Cas9 offers a more rapid and efficient alternative to traditional homologous recombination for generating p12-deficient mutants nih.gov. The system uses a guide RNA to direct the Cas9 nuclease to the p12 gene, where it creates a double-strand break. The cell's DNA repair machinery can then be harnessed to either disrupt the gene or insert a new sequence. Researchers have used CRISPR/Cas9 to create ASFV mutants with deletions of other genes in a "Cas9-resistant p12 mutant background," highlighting the gene's relevance in advanced viral engineering strategies azolifesciences.com. Multiplexed CRISPR-Cas systems have also been developed to target multiple ASFV genes simultaneously, demonstrating a substantial reduction in viral replication in vitro asm.orgnih.govresearchgate.net. This technology is pivotal for functional genetics studies and is accelerating the development of live-attenuated vaccine candidates through precise and rapid gene deletion nih.gov.

Development and Evaluation of Protein Nanoparticle-Based Platforms

The development of advanced diagnostic and vaccination strategies for African swine fever (ASF) is a global priority in veterinary science. Among the innovative approaches being explored, protein nanoparticle-based platforms have emerged as a promising avenue for enhancing the immunogenicity of viral antigens and improving the sensitivity and specificity of diagnostic assays. While much of the research in this area has concentrated on major antigenic proteins of the African swine fever virus (ASFV), such as p72 and p30, the principles and methodologies are broadly applicable to other viral proteins, including the p12 protein.

The p12 protein of ASFV is a structural component known to be involved in the attachment of the virus to host cells. nih.govresearchgate.net It plays a role in mediating the adsorption of virions to specific receptors on the cell surface. frontiersin.org Although some studies suggest it is located on the inner envelope, its role in the initial stages of infection makes it a potential target for immunological interventions and diagnostic tools. frontiersin.orgnih.gov While vaccines based on recombinant p12 have not yet conferred protection in pigs, and antibodies against it exhibit poor neutralizing activity, its consistent detection in infected animals suggests its utility as a diagnostic marker. mdpi.comresearchgate.net

Nanoparticle-based platforms offer a versatile means to present viral proteins to the immune system in a manner that can elicit robust responses. These platforms can be engineered to mimic the size and shape of viruses, leading to enhanced uptake by antigen-presenting cells. For diagnostic applications, nanoparticles can be used to develop highly sensitive assays for the detection of viral antigens or host antibodies.

Illustrative Research Findings from ASFV Protein Nanoparticle Platforms

To illustrate the methodologies and potential outcomes of applying nanoparticle technology to ASFV proteins, the following tables summarize findings from studies focused on the p72 and p30 proteins. These examples provide a framework for how similar research could be designed and evaluated for the p12 protein.

Table 1: Characteristics of Nanoparticle-Based Platforms for ASFV Protein Delivery and Detection
Nanoparticle PlatformTarget ProteinApplicationKey FindingsReference
Gold Nanoparticles (AuNPs)p72Diagnostics (Lateral Flow Assay)Development of a rapid, sensitive, and specific lateral flow assay for the detection of ASFV antibodies. plos.org
Ferritin Nanoparticlesp72, CD2v, pB602L, p30Vaccine CandidateSelf-assembled nanoparticles elicited robust and persistent T-cell and antibody responses against multiple ASFV antigens. plos.org
Metal Nanoparticles (MNPs)p72, p30Diagnostics (Multiplexed Detection)Designed for simultaneous spectrometric readout of multiple ASFV protein markers for early-stage detection. plos.org
Table 2: Evaluation of Nanoparticle-Based Assays for ASFV Protein Detection
Assay TypeTarget ProteinLimit of Detection (LOD)SpecificityCross-ReactivityReference
Nanoparticle-supported rapid, electronic detection (NaSRED)p72<100 pMHigh (minimal signal with negative controls like PBS and other ASFV proteins such as p30)Minimal with Classical Swine Fever Virus (CSFV) plos.org
Multiple Cross Displacement Amplification with Nanoparticle-based Biosensorp72Not specified in protein concentrationHigh (no cross-reaction with other swine pathogens)Not specified plos.org

The successful application of nanoparticle platforms to other ASFV proteins underscores the potential for developing similar tools targeting p12. Future research could focus on conjugating recombinant p12 protein to various nanoparticles to assess its potential in both diagnostic and vaccine contexts. Such studies would involve the detailed characterization of the p12-nanoparticle conjugates, followed by a thorough evaluation of their performance in relevant in vitro and in vivo models.

Strategic Implications for African Swine Fever Control

Protein p12 as a Potential Target for Antiviral Interventions

Protein p12 is a viral attachment protein, playing a pivotal role in the adsorption of ASFV to host cells. nih.govresearchgate.net It is associated with viral membrane precursors and is present in mature virions, where it facilitates the virus's entry into host cells by interacting with cellular receptors. nih.govfrontiersin.org This function makes p12 a prime target for antiviral strategies. Interventions aimed at blocking the interaction between p12 and its cellular receptor could theoretically abrogate viral infection. researchgate.net Studies have shown that purified recombinant p12 protein can compete with the virus and inhibit its binding to susceptible cells in a dose-dependent manner, demonstrating that disrupting this specific step can prevent infection. researchgate.netresearchgate.net Therefore, the development of small molecules or other therapeutics that specifically target and inhibit p12's attachment function represents a promising avenue for antiviral drug development against ASFV.

Evaluation of Protein p12 in Vaccine Development Strategies

The development of a safe and effective vaccine for ASF is a global priority, and subunit vaccines, which use specific viral proteins to elicit an immune response, are considered a safer alternative to live attenuated viruses. mdpi.comnih.gov As a structural protein involved in virus entry, p12 has been evaluated as a potential component of such vaccines. nih.govnih.gov

Research into subunit vaccines has involved identifying specific regions of viral proteins, known as epitopes, that can induce a protective immune response. For protein p12, efforts have been made to identify B-cell epitopes that could be incorporated into vaccine constructs. researchgate.net The goal is to design a vaccine that elicits antibodies capable of blocking the virus's entry into host cells. These constructs often involve producing the p12 protein or its fragments using recombinant DNA technology, for instance, in baculovirus expression systems, to generate sufficient quantities for testing and formulation. researchgate.netkoreascience.kr

Table 1: Research on ASFV p12 Epitope Identification

Research FocusMethodologyKey FindingReference(s)
Epitope Prediction & Immunogenicity Bioinformatics prediction followed by expression of epitopes and immunogenicity analysis in mice.Identified potential linear B-cell epitopes within p12 that showed both immunoreactivity with ASFV-positive porcine antiserum and immunogenicity in mice. researchgate.net
Recombinant Protein Production Cloning of the O61R gene (encoding p12) and expression in a baculovirus system.Successful production of recombinant p12 protein for use in immunological and diagnostic assays. researchgate.netkoreascience.kr

A critical step in vaccine development is assessing whether a candidate can induce a protective immune response in animal models. While protein p12 is immunogenic, meaning it induces a detectable antibody response in both naturally infected and immunized animals, this response has not translated into protection. frontiersin.orgresearchgate.net Multiple studies have consistently shown that the antibodies generated against p12 are not capable of neutralizing the virus or inhibiting its binding to host cells in a significant way. nih.govresearchgate.netresearchgate.netresearchgate.net Crucially, pre-clinical trials where pigs were vaccinated with recombinant p12 failed to protect them from a lethal challenge with virulent ASFV. researchgate.netasf-referencelab.info This lack of protective efficacy has led researchers to focus on other, more promising antigens like p30, p54, and p72 for subunit vaccine development, though p12 could potentially be included in a multi-antigen cocktail vaccine. nih.gov

Table 2: Summary of p12 Immunogenicity and Protective Efficacy Studies

Study TypeAnimal ModelKey FindingsConclusionReference(s)
Immunization with Recombinant Protein PigsImmunization induced anti-p12 antibodies.Vaccinated pigs were not protected against lethal ASFV challenge. researchgate.netasf-referencelab.info
Analysis of Sera from Infected Animals PigsAnti-p12 antibodies are consistently detected in infected pigs.The naturally occurring anti-p12 antibodies do not have virus-neutralizing activity. researchgate.netresearchgate.netresearchgate.net

Diagnostic Potential of Protein p12 and its Antibodies

Despite its shortcomings as a protective vaccine antigen, protein p12 has proven to be a valuable tool for diagnostics. The consistent and strong antibody response to p12 during ASFV infection makes it a reliable marker for detecting exposure to the virus. researchgate.net Recombinant p12 protein, which can be produced safely and in large quantities, is an excellent alternative to using inactivated whole virus as the antigen in diagnostic tests. koreascience.kr An indirect enzyme-linked immunosorbent assay (ELISA) has been developed using recombinant p12 protein to detect anti-p12 antibodies in pig sera. koreascience.krfao.org This assay has demonstrated high sensitivity and specificity, showing reactivity with sera from known ASF-positive pigs while not reacting with sera from negative pigs. koreascience.kr This makes the p12-based ELISA a useful and safe tool for large-scale serological surveillance, which is essential for monitoring and controlling the spread of ASF. nih.gov

Table 3: Diagnostic Applications of ASFV Protein p12

Diagnostic TestAntigen UsedTargetPurposeKey AdvantageReference(s)
Indirect ELISA Recombinant p12 protein expressed in baculovirusAnti-p12 antibodies in swine serumSerological diagnosis and surveillance of ASFSafe (non-infectious antigen), sensitive, and specific; suitable for large-scale screening. koreascience.krfao.orgcreative-biolabs.com

Concluding Perspectives and Future Research Directions on African Swine Fever Virus Protein P12

Definitive Elucidation of Specific Host Cellular Receptor Interactions

ASFV entry into susceptible cells like porcine macrophages and Vero cells occurs through receptor-mediated endocytosis, involving specific and saturable binding sites on the cell membrane. nih.govnih.govnih.gov The viral protein p12 has been identified as a key player in recognizing and binding to these cellular receptors. nih.govnih.gov Research using recombinant p12 has demonstrated that it binds to permissive cells in a manner that involves both saturable and non-saturable interactions, mirroring the binding of the whole virus. nih.gov

A significant breakthrough was the initial characterization of the receptor on Vero cells. Experiments involving enzymatic treatment of the cell surface revealed that proteases inhibited p12 binding, whereas glycosidases and lipase (B570770) did not. nih.gov This strongly suggests that the cellular receptor for p12 is a protein and that carbohydrates or lipids are not directly involved in the attachment process. nih.gov Further evidence supporting the protein nature of the receptor came from experiments showing that receptor activity, after being destroyed by pronase treatment, could be restored through new protein synthesis, a process that was not dependent on glycosylation. nih.gov

Despite this progress, the specific host cell membrane protein that acts as the receptor for ASFV p12 remains unknown. frontiersin.orgnih.gov While some host factors like CD163 have been investigated as potential ASFV receptors, they have not been found sufficient for infection, indicating that the definitive receptor is yet to be identified. frontiersin.orgnih.gov Future research must prioritize the identification and characterization of this specific cellular receptor. Pinpointing this molecule is a critical step, as the virus-receptor interaction is essential for a productive infection. nih.gov Identifying the receptor will not only illuminate the first step of ASFV pathogenesis but also provide a precise target for antiviral therapies aimed at blocking viral entry.

Advanced Structural Biology for p12-Ligand Complex Characterization

Understanding the molecular interactions of protein p12 requires detailed structural information. The gene encoding p12 has been mapped and sequenced, revealing an open reading frame for a polypeptide of 61 amino acids. nih.govnih.gov Analysis of its amino acid sequence predicts a hydrophobic stretch of 22 residues in the central part of the protein, which likely serves as a transmembrane domain to anchor it within a viral membrane. nih.gov The sequence also contains a cysteine-rich domain in its C-terminal region. nih.govnih.gov This feature is believed to be responsible for the formation of disulfide-linked dimers and potentially other multimers, which have been observed as forms of the protein with apparent molecular masses of 17, 12, and 10 kDa in electrophoresis experiments. nih.gov

Despite this initial characterization, high-resolution three-dimensional structures of p12 are currently unavailable. nih.gov The lack of structural data is a major gap in understanding how p12 functions at a molecular level. Advanced structural biology techniques, such as X-ray crystallography and cryogenic electron microscopy (cryo-EM), are needed to determine the atomic structure of p12, both in its monomeric and multimeric forms.

Crucially, obtaining the structure of p12 in a complex with its yet-to-be-identified host cell receptor (ligand) would be a landmark achievement. Such a p12-ligand complex structure would reveal the precise molecular interface, identify the key amino acid residues involved in binding, and provide a definitive mechanistic understanding of viral attachment. This knowledge is indispensable for structure-based drug design, enabling the development of small molecules or biologics that can specifically block this critical interaction. nih.gov

Exploration of Protein p12 in Novel Antiviral Therapeutic Development

The role of p12 in viral attachment makes it a logical target for antiviral strategies. nih.gov The finding that purified recombinant p12 protein can effectively block the binding of ASFV to host cells supports its potential as a therapeutic target. researchgate.net This suggests that agents mimicking the binding portion of p12 could act as competitive inhibitors, preventing the virus from gaining entry into cells.

However, the path to developing p12-targeted antivirals is complicated by several research findings. As mentioned, antibodies generated against p12 have shown poor or no neutralizing activity in laboratory settings. researchgate.net Furthermore, pigs vaccinated with recombinant p12 were not protected from infection. researchgate.net This contrasts with other viral proteins like p30, p54, and p72, which do induce neutralizing antibodies, although even these have not provided complete protection against challenge with virulent ASFV strains. nih.govnih.gov

These seemingly contradictory results suggest that a conventional antibody-based therapeutic or vaccine approach targeting p12 may not be effective. The exploration of p12 in antiviral development should therefore shift towards alternative strategies. Given that the recombinant protein itself can be inhibitory, the focus could be on developing peptide-based inhibitors or small molecules designed to disrupt the p12-receptor interaction. The development of Defective Infectious Single Cycle (DISC) viruses, which express most viral proteins to induce a broad immune response without producing infectious progeny, represents another potential avenue where the role of antigens like p12 could be re-evaluated as part of a wider antigenic cocktail. europa.eu A deeper understanding of p12's structure and its precise role in the entry process is a prerequisite for rationally designing such novel therapeutics.

Q & A

Basic Research Questions

Q. What are the structural characteristics and functional roles of ASFV protein p12 in viral attachment?

  • Structural Features : Protein p12 exists in three molecular mass forms (17, 12, and 10 kDa) depending on redox conditions, with disulfide bonds driving multimerization . It contains a hydrophobic central region (22 residues) anchoring it to the viral envelope and a cysteine-rich C-terminal domain .
  • Functional Role : p12 mediates ASFV attachment to permissive cells (e.g., Vero cells) via saturable receptor interactions. Recombinant p12 blocks virion binding and inhibits infectivity, confirming its role as an attachment protein .

Q. What methodologies are used to confirm p12’s involvement in ASFV-host cell interactions?

  • Recombinant Protein Assays : Baculovirus-expressed p12 binds specifically to susceptible cells (Vero), mimicking viral attachment. Binding is competitively inhibited by whole virions .
  • Immunoaffinity Purification : Purified p12 blocks viral attachment and infectivity, demonstrating functional relevance .
  • Knockout Studies : Detergent-treated virions lacking p12 lose binding capacity, confirming its necessity for host-cell recognition .

Advanced Research Questions

Q. Why do antibodies against p12 fail to neutralize ASFV despite inhibiting binding in vitro?

  • Key Contradiction : Anti-p12 antibodies generated during natural infection or vaccination do not neutralize ASFV, even though recombinant p12 inhibits binding .
  • Possible Mechanisms :

  • Epitope Masking : Conformational changes in p12 during viral entry may hide antibody-binding sites .
  • Alternative Entry Pathways : ASFV might utilize redundant attachment mechanisms (e.g., other envelope proteins) to bypass p12-blocking .
    • Research Implications : Focus on combinatorial targeting of multiple viral proteins (e.g., p54, p30) to overcome redundancy .

Q. How does genetic variability in p12 influence ASFV evolution and diagnostics?

  • Sequence Variability : The p12 gene exhibits higher variability across isolates compared to conserved proteins like p54 and p22, suggesting selective pressure .
  • Diagnostic Challenges : Variability complicates serological assays; conserved regions (e.g., hydrophobic core) must be prioritized for antibody-based detection .
  • Phylogenetic Utility : p12 sequences serve as markers for tracing geographic spread and evolutionary divergence of ASFV strains .

Q. What transcriptional mechanisms regulate p12 expression during ASFV infection?

  • Late Gene Expression : The p12 gene is transcribed late in infection, with transcriptional mapping revealing unique regulatory elements distinct from poxvirus late genes .
  • Promoter Analysis : The p12 promoter lacks canonical TATA boxes but contains AT-rich sequences, suggesting ASFV-specific transcriptional regulation .

Q. How do post-translational modifications (PTMs) of p12 affect its function?

  • Key Findings : p12 lacks glycosylation, phosphorylation, or fatty acid acylation, unlike other ASFV envelope proteins (e.g., p54) .
  • Functional Impact : The absence of PTMs simplifies recombinant production but may limit immune recognition due to reduced antigenicity .

Methodological Considerations

Q. What experimental controls are critical when studying p12-mediated binding?

  • Cell Specificity : Include receptor-negative cells (e.g., L cells) to confirm binding specificity .
  • Redox Conditions : Account for disulfide bond-dependent multimerization by comparing SDS-PAGE profiles under reducing vs. non-reducing conditions .
  • Virion Competition : Pre-incubate cells with whole virus to validate p12’s role in natural infection .

Q. How can structural insights into p12 inform vaccine design?

  • Epitope Mapping : The cysteine-rich C-terminal domain is a potential immunogen but requires stabilization to expose neutralizing epitopes .
  • Multimerization Effects : Design recombinant p12 mimics with preserved disulfide bonds to maintain native conformation .

Data Contradictions and Research Gaps

  • Antibody Non-Neutralization : Despite p12’s critical role in attachment, its immunogenicity does not correlate with protection, highlighting the need for adjuvant strategies or multi-antigen vaccines .
  • Genetic vs. Functional Conservation : While p12 sequences vary, functional studies show conserved binding mechanisms, suggesting structural resilience despite sequence divergence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.